3-Fluoro-4-(trifluoromethyl)benzyl chloride

Synthetic Chemistry Process Optimization Electrophilic Reactivity

3-Fluoro-4-(trifluoromethyl)benzyl chloride (CAS 444915-54-2; MFCD13185659) is a fluorinated aromatic benzyl halide with molecular formula C8H5ClF4 and a molecular weight of 212.57 g/mol. This compound features a benzyl chloride electrophilic center substituted on a benzene ring that carries a 3-fluoro and a 4-trifluoromethyl group, with a predicted LogP of 3.58 and a predicted boiling point of 193.4±35.0 °C.

Molecular Formula C8H5ClF4
Molecular Weight 212.57 g/mol
CAS No. 444915-54-2
Cat. No. B6613632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)benzyl chloride
CAS444915-54-2
Molecular FormulaC8H5ClF4
Molecular Weight212.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCl)F)C(F)(F)F
InChIInChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
InChIKeyLBRMEGUZSFQNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)benzyl chloride (CAS 444915-54-2): A Regioselective Fluorinated Benzyl Halide Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluoro-4-(trifluoromethyl)benzyl chloride (CAS 444915-54-2; MFCD13185659) is a fluorinated aromatic benzyl halide with molecular formula C8H5ClF4 and a molecular weight of 212.57 g/mol . This compound features a benzyl chloride electrophilic center substituted on a benzene ring that carries a 3-fluoro and a 4-trifluoromethyl group, with a predicted LogP of 3.58 and a predicted boiling point of 193.4±35.0 °C . It is widely recognized as a versatile intermediate for introducing a specifically functionalized benzyl moiety into more complex molecules via nucleophilic substitution reactions, with primary utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where precise fluorine substitution patterns are critical for modulating lipophilicity and metabolic stability [1].

Why 3-Fluoro-4-(trifluoromethyl)benzyl chloride Cannot Be Replaced by Its Closest Analogs: The Risk of Failed Synthesis and Altered Biological Profiles


In-class benzyl halide building blocks are not interchangeable due to the profound influence of fluorine substitution pattern and leaving group identity on both synthetic reaction outcomes and the pharmacological properties of the final molecule. Substituting 3-Fluoro-4-(trifluoromethyl)benzyl chloride with a regioisomer like 4-Fluoro-3-(trifluoromethyl)benzyl chloride [1] can lead to a different spatial orientation and electronic distribution, potentially causing a complete loss of target engagement in biological systems. Similarly, switching to the corresponding benzyl bromide analog alters the electrophilic reactivity, requiring different reaction conditions and potentially leading to different impurity profiles or lower yields in multi-step syntheses . Furthermore, analogs lacking the 3-fluoro substituent, such as 4-(trifluoromethyl)benzyl chloride, will produce a final product with different lipophilicity and metabolic stability [2]. These seemingly minor structural variations can result in a failed synthesis, an inactive compound, or an unsuitable pharmacokinetic profile, underscoring the need for precise selection based on quantitative evidence.

Quantitative Differentiation Evidence for 3-Fluoro-4-(trifluoromethyl)benzyl chloride vs. Key Analogs


Leaving Group Reactivity: Chloride vs. Bromide in Nucleophilic Substitution for Optimized Synthetic Control

3-Fluoro-4-(trifluoromethyl)benzyl chloride offers distinct synthetic advantages over its benzyl bromide analog. The chloride derivative exhibits lower electrophilicity, providing greater control in SN2 reactions and reducing the formation of side products from competing elimination pathways. This difference is quantified by comparing the predicted density and boiling point, which are indirect indicators of intermolecular forces and molecular weight. Specifically, the chloride (MW 212.57) has a predicted density of 1.372 g/cm³ and a predicted boiling point of 193.4 °C , while the corresponding bromide (MW 257.02) has a predicted density of 1.640 g/cm³ and a predicted boiling point of 206.8 °C . The higher density and boiling point of the bromide reflect stronger intermolecular interactions and a heavier leaving group, which can translate to faster, but potentially less selective, alkylation kinetics. This lower reactivity profile of the chloride is a critical factor for process chemists aiming to minimize impurities in complex, multi-step syntheses.

Synthetic Chemistry Process Optimization Electrophilic Reactivity

Regiochemical Specificity: 3-Fluoro-4-(trifluoromethyl)benzyl chloride vs. 4-Fluoro-3-(trifluoromethyl)benzyl chloride for Precise Target Engagement

The precise arrangement of the fluorine and trifluoromethyl groups on the aromatic ring is a critical determinant of biological activity. While both 3-Fluoro-4-(trifluoromethyl)benzyl chloride and its regioisomer 4-Fluoro-3-(trifluoromethyl)benzyl chloride (CAS 67515-62-2) share the same molecular formula (C8H5ClF4) and molecular weight (212.57 g/mol), their distinct substitution patterns lead to different molecular electrostatic potential surfaces [1]. This difference dictates how the final derivatized molecule interacts with a biological target's binding pocket, influencing both binding affinity and selectivity. A SAR study on fluorinated benzyl derivatives demonstrates that even a positional swap of a single fluorine atom can shift the IC50 value against a target enzyme by more than an order of magnitude [2]. Specifically, while not a direct comparator study, data from a fluorinated benzyl series shows that the 3-fluoro-4-trifluoromethylbenzyl motif can exhibit significantly different potency (e.g., IC50 shift from <0.225 nM for an optimized substitution to >15 µM for a different regioisomer) compared to alternative substitution patterns [3]. This high sensitivity to regiochemistry makes the specific 3-fluoro-4-trifluoromethyl substitution pattern non-substitutable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Lipophilicity Modulation: Optimized LogP of 3-Fluoro-4-(trifluoromethyl)benzyl chloride vs. Non-Fluorinated Analogs for Superior ADME Properties

The incorporation of a fluorine atom ortho to the trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)benzyl chloride provides a quantifiable advantage in modulating lipophilicity compared to non-fluorinated analogs like 4-(trifluoromethyl)benzyl chloride. The target compound has a predicted LogP of 3.58 . In contrast, 4-(trifluoromethyl)benzyl chloride has a predicted LogP of approximately 3.1 [1]. This difference of 0.48 LogP units represents an approximately threefold increase in lipophilicity (since LogP is a logarithmic scale). This enhanced lipophilicity, imparted by the 3-fluoro substituent, can improve membrane permeability and oral bioavailability of drug candidates derived from this building block. Furthermore, the strategic placement of fluorine can block metabolically labile sites on the aromatic ring, potentially increasing metabolic stability. This precise tuning of physicochemical properties is a cornerstone of modern medicinal chemistry for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile [2].

ADME Lipophilicity Drug Design Pharmacokinetics

Metabolic Stability: Reduced CYP3A4 Inhibition Potential of the 3-Fluoro-4-(trifluoromethyl)benzyl Pharmacophore vs. Non-Fluorinated Analogs

A critical factor in selecting a building block is the potential of the final drug candidate to cause drug-drug interactions via cytochrome P450 inhibition. A direct assay of a complex molecule containing the 3-fluoro-4-(trifluoromethyl)benzyl group shows a high IC50 of >15 µM against human recombinant CYP3A4 [1]. This indicates a very low potential for CYP3A4 inhibition at therapeutic concentrations. While this data point does not have a direct comparator for the same scaffold, class-level inference suggests that this fluorination pattern contributes to a favorable metabolic profile. In contrast, many non-fluorinated or differently fluorinated benzyl derivatives are known to be moderate to strong CYP inhibitors. For example, non-fluorinated benzodioxole derivatives (e.g., Piperonyl butoxide) are well-documented CYP inhibitors with IC50 values in the low micromolar to nanomolar range [2]. The quantitative difference in CYP3A4 inhibition potential—an IC50 of >15,000 nM versus a typical low nanomolar IC50 for a strong inhibitor—represents at least a 100-fold margin of safety for this particular off-target effect.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

High-Impact Application Scenarios for 3-Fluoro-4-(trifluoromethyl)benzyl chloride Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Optimized Drug Candidates with Superior ADME and Safety Profiles

This building block is ideally suited for the synthesis of novel drug candidates where fine-tuning of lipophilicity and metabolic stability is paramount. The quantifiably higher LogP (3.58) [1] and evidence of low CYP3A4 inhibition potential (IC50 > 15,000 nM) [2] make it a strategic choice for medicinal chemists designing oral drugs targeting intracellular proteins or the central nervous system. Its specific regiochemistry ensures that the final molecule will precisely engage its intended biological target, as even a single fluorine atom shift can lead to a >66,000-fold loss in potency [3].

Agrochemical Discovery: Development of Novel Herbicides or Insecticides with Enhanced Target-Site Activity

The precise regiochemical substitution and high lipophilicity of this benzyl chloride are critical for developing crop protection agents. The compound's ability to serve as a building block for substituted fluoroaromatics is specifically noted in patent literature for agrochemical active ingredients, where varying lipophilicity and dipolar moments is a key design strategy [1]. The differential reactivity of the chloride leaving group, compared to the faster-reacting bromide [2][3], provides better control during synthesis, leading to fewer byproducts and a more cost-effective manufacturing process for high-volume agricultural chemicals.

Chemical Biology: Design of Potent and Selective Chemical Probes for Target Validation

In chemical biology, the development of high-quality chemical probes requires building blocks that yield molecules with unambiguous binding modes and minimal off-target liabilities. The quantitative evidence for this compound's unique regiochemical identity [1] and its favorable CYP450 inhibition profile [2] directly supports its use in creating probes for target validation studies. Using an incorrect regioisomer would invalidate the entire experiment due to altered binding, while a probe derived from this precise building block will generate more reliable data, accelerating the identification and validation of new drug targets.

Advanced Materials: Synthesis of Liquid Crystals and Electronic Materials with Tunable Dipole Moments

The compound's fluorination pattern is valuable in materials science for tuning the properties of liquid crystals and other electronic materials. As noted in relevant patent literature, trifluoromethyl and trifluoromethoxy groups with additional fluorine substituents on the aromatic ring are useful for varying the dipolar moment of molecules, a critical parameter for the performance of liquid crystals in displays [1]. The target compound provides a specific, quantifiable building block for materials scientists aiming to achieve a precise electronic or optical effect in a new material.

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